N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine
Description
N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is a complex heterocyclic compound that features a unique combination of pyridine, triazole, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
CAS No. |
929839-84-9 |
|---|---|
Molecular Formula |
C16H14N6S |
Molecular Weight |
322.4g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C16H14N6S/c1-21(2)12-7-5-6-11(10-12)15-20-22-14(18-19-16(22)23-15)13-8-3-4-9-17-13/h3-10H,1-2H3 |
InChI Key |
OZZRYBFEGYGKHF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with appropriate reagents such as carbon disulfide or sulfur.
Coupling with Pyridine: The triazole-thiadiazole intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a catalyst.
N,N-Dimethylation: The final step involves the dimethylation of the aniline group using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for diseases that require targeted therapy.
Industrial Applications: It may also find applications in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also exhibit comparable chemical and biological properties.
Pyridine Derivatives: These compounds share the pyridine ring and are studied for their diverse biological activities.
Uniqueness
N,N-dimethyl-N-{3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
